Product packaging for (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol(Cat. No.:CAS No. 73217-37-5)

(5-Phenyl-1,2,4-oxadiazol-3-yl)methanol

Cat. No.: B2406357
CAS No.: 73217-37-5
M. Wt: 176.175
InChI Key: BOEQMFXGWDOSMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(5-Phenyl-1,2,4-oxadiazol-3-yl)methanol (CAS 5543-33-9) is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . It is a member of the 1,2,4-oxadiazole family, a privileged scaffold in medicinal chemistry known for its remarkable metabolic stability and role as a bioisostere for esters and amides, which helps improve the pharmacokinetic properties of drug candidates . This specific derivative serves as a key synthetic intermediate for the development of novel therapeutic agents and advanced materials. Researchers utilize this compound for its broad spectrum of potential biological activities, which includes antimicrobial, anti-inflammatory, anticancer, and central nervous system-related applications . In toxicological bioassays, the closely related (3-phenyl-1,2,4-oxadiazol-5-yl)methanol exhibited moderate toxicity with an LC50 value of 172.23 μg/mL in studies using Artemia salina larvae, providing valuable initial safety data for the compound class . Beyond pharmaceutical development, the 1,2,4-oxadiazole core is increasingly explored in materials science, particularly in the development of technological materials such as OLED screens . The compound features a methanol functional group attached to the oxadiazole ring, providing a handle for further chemical modification and diversification, making it a versatile building block in organic synthesis and drug discovery programs. This product is intended for research purposes only and is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B2406357 (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol CAS No. 73217-37-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-phenyl-1,2,4-oxadiazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-6-8-10-9(13-11-8)7-4-2-1-3-5-7/h1-5,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEQMFXGWDOSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73217-37-5
Record name (5-phenyl-1,2,4-oxadiazol-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 5 Phenyl 1,2,4 Oxadiazol 3 Yl Methanol

Amidoxime-Based Cyclocondensation Approaches to 1,2,4-Oxadiazoles

The most prevalent and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the cyclization of amidoxime (B1450833) derivatives. researchgate.net This strategy, often referred to as a [4+1] approach, involves the reaction of an amidoxime, which provides four of the five ring atoms, with a carboxylic acid derivative that supplies the final carbon atom. chim.it

To synthesize (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol via this route, one could envision two primary pathways:

Reacting an amidoxime precursor for the 3-methanol group (such as a protected 2-hydroxyacetamidoxime) with a phenyl-containing acylating agent (like benzoyl chloride).

Reacting benzamidoxime (B57231) with an acylating agent containing a protected hydroxymethyl group (such as acetoxyacetyl chloride).

The subsequent intramolecular cyclodehydration of the resulting O-acylamidoxime intermediate yields the desired 1,2,4-oxadiazole (B8745197) ring.

O-Acylation of Amidoximes Followed by Intramolecular Cyclization

This classic two-stage protocol involves the initial O-acylation of an amidoxime, followed by a separate cyclodehydration step to form the 1,2,4-oxadiazole ring. mdpi.comnih.gov The first step, the O-acylation, is analogous to amide bond formation and can be achieved using a wide array of activated carboxylic acids or their derivatives, such as acyl chlorides, anhydrides, or esters. nih.govresearchgate.net

The intermediate O-acylamidoxime can often be isolated before the final cyclization. chim.it This cyclization step typically requires heating in various solvents or the use of a catalyst to facilitate the dehydration and ring closure. researchgate.net For instance, the reaction of benzamidoximes with succinic anhydride (B1165640) under solvent-free conditions at 120-130°C yields 3-aryl-1,2,4-oxadiazoles. rjptonline.org One-pot procedures have also been developed where the O-acylamidoxime is generated and cyclized in situ without isolation. ias.ac.in These methods often employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or carbonyldiimidazole (CDI) to activate the carboxylic acid. chim.it

Acylating AgentAmidoximeConditionsProductYieldReference
Acyl ChloridesAmidoximesPyridine or TBAF, Room Temp.3,5-disubstituted 1,2,4-oxadiazolesGood nih.gov
AnhydridesAmidoximesReflux in Pyridine/DMF3,5-disubstituted 1,2,4-oxadiazolesVaries ias.ac.in
Carboxylic AcidsAmidoximesEDC, Reflux3,5-disubstituted 1,2,4-oxadiazolesModerate-Good rjptonline.org
EstersAmidoximesNaOH/DMSO, Room Temp.3,5-disubstituted 1,2,4-oxadiazolesGood-Excellent nih.gov

Mechanistic Studies of Amidoxime Cyclization for 1,2,4-Oxadiazole Formation

The mechanism of the cyclization of O-acylamidoximes has been a subject of study to optimize reaction conditions and yields. The process is understood to be an intramolecular nucleophilic attack from the amino group of the amidoxime to the carbonyl carbon of the O-acyl group. nih.gov This is followed by the elimination of a water molecule to form the aromatic 1,2,4-oxadiazole ring. nih.gov

Quantum-chemical modeling has been employed to study the formation of 3-phenyl-5-methyl-1,2,4-oxadiazole from the reaction of N-hydroxybenzamidine with acetyl chloride. chemintech.ru These studies help in understanding the geometry of the molecules and the transition states involved in the cyclization process. chemintech.ru The mechanism for the cyclization step is proposed to proceed through a 4,5-dihydro-1,2,4-oxadiazol-5-ol intermediate, which then dehydrates to the more stable 1,2,4-oxadiazole. nih.gov The use of catalysts like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is believed to facilitate the deprotonation of the amidoxime, increasing its nucleophilicity and promoting the cyclization under milder conditions. nih.gov

Catalytic and Solvent-Free Methods in Amidoxime Cyclizations

To address the often harsh conditions required for the thermal cyclodehydration of O-acylamidoximes, various catalytic and alternative energy methods have been developed.

Catalytic Methods:

Tetrabutylammonium fluoride (TBAF): TBAF has been identified as an efficient catalyst for the cyclization of O-acylamidoximes at room temperature in solvents like tetrahydrofuran (B95107) (THF). nih.govrjptonline.org This method significantly reduces the reaction time and improves yields. rjptonline.org

PTSA-ZnCl₂: The combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) serves as a mild and efficient catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org

Graphene Oxide (GO): Graphene oxide has been utilized as a metal-free, heterogeneous carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov GO plays a dual role as a solid acid catalyst and an oxidizing agent in a one-pot reaction between a nitrile, hydroxylamine (B1172632), and an aldehyde. nih.gov

Base-Catalyzed Systems: Simple inorganic bases like NaOH, KOH, or LiOH in aprotic bipolar solvents such as DMSO have been shown to promote both the O-acylation and the intramolecular cyclocondensation at room temperature, providing a highly efficient one-pot synthesis route. mdpi.com

Solvent-Free and Microwave-Assisted Methods: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of 1,2,4-oxadiazoles. One-pot reactions between nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions can produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org Similarly, the cyclization of O-acylamidoxime intermediates can be efficiently carried out under microwave irradiation, often leading to shorter reaction times and cleaner product formation. researchgate.net

MethodCatalyst/ConditionsSubstratesProductAdvantageReference
CatalyticTBAF in THFO-acylamidoximes3,5-disubstituted 1,2,4-oxadiazolesRoom temperature, short reaction time rjptonline.org
CatalyticPTSA-ZnCl₂Amidoximes and Nitriles3,5-disubstituted 1,2,4-oxadiazolesMild and efficient organic-chemistry.org
CatalyticGraphene Oxide (GO)Nitriles, Hydroxylamine, Aldehydes3,5-disubstituted 1,2,4-oxadiazolesMetal-free, heterogeneous nih.gov
Solvent-FreeMicrowave IrradiationNitriles, Hydroxylamine, Meldrum's Acid3,5-disubstituted 1,2,4-oxadiazolesHigh yields, rapid organic-chemistry.org
Solvent-Free120-130°CBenzamidoximes and Succinic anhydride3-aryl-1,2,4-oxadiazolesNo solvent required rjptonline.org

1,3-Dipolar Cycloaddition Strategies

An alternative major pathway to the 1,2,4-oxadiazole ring is through a [3+2] cycloaddition reaction. chim.it This approach involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

Nitrile-N-Oxide Cycloadditions for 1,2,4-Oxadiazole Ring Assembly

The most common 1,3-dipolar cycloaddition for synthesizing 1,2,4-oxadiazoles is the reaction of a nitrile N-oxide with a nitrile. researchgate.net In this reaction, the nitrile N-oxide acts as the 1,3-dipole and the nitrile serves as the dipolarophile.

To synthesize this compound using this method, one could react benzonitrile (B105546) (to form the 5-phenyl group) with a nitrile N-oxide that would provide the 3-hydroxymethyl substituent. Alternatively, benzonitrile N-oxide could be reacted with a nitrile containing a protected hydroxymethyl group.

A significant challenge in this synthetic route is the propensity of nitrile oxides to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides), which can reduce the yield of the desired 1,2,4-oxadiazole. nih.gov To circumvent this, nitrile oxides are often generated in situ from precursors like hydroximoyl chlorides in the presence of a base. nih.gov Iron(III) nitrate (B79036) has been reported to mediate a selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles, proceeding through an in situ generated nitrile oxide intermediate. organic-chemistry.org Platinum(IV) complexes have also been shown to catalyze the 1,3-dipolar cycloaddition of nitrile oxides to organonitriles, favoring the formation of 1,2,4-oxadiazoles over dimerization products. nih.gov

Exploration of Alternative Dipoles and Dipolarophiles

While the nitrile N-oxide cycloaddition with nitriles is the most established [3+2] route, research has explored variations. An "inverse electron-demand" 1,3-dipolar cycloaddition has been described where an electron-deficient nitrile oxide reacts with common aliphatic or electron-rich aromatic nitriles. rsc.org This approach expands the scope of nitriles that can be used as dipolarophiles.

Furthermore, the C=N double bond of other heterocycles can act as a dipolarophile. For instance, the lactim tautomer of isatin (B1672199) has been shown to undergo a [3+2] cycloaddition with nitrile oxides to form novel spiro-1,2,4-oxadiazole derivatives. nih.gov While not directly leading to the target compound, these studies demonstrate the potential for using alternative dipolarophiles in the synthesis of complex 1,2,4-oxadiazole systems. The exploration of different 1,3-dipoles and dipolarophiles continues to be an active area of research to broaden the synthetic accessibility and structural diversity of 1,2,4-oxadiazoles.

Continuous-Flow Synthesis Techniques for Scalable Production of the 1,2,4-Oxadiazole Core

Continuous-flow chemistry, utilizing microreactors, has emerged as a powerful technology for the rapid, safe, and scalable synthesis of heterocyclic compounds, including the 1,2,4-oxadiazole core. chim.it This methodology offers significant advantages over traditional batch processing, such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous intermediates.

A general and efficient continuous-flow synthesis of 1,2,4-oxadiazoles involves the reaction of an arylnitrile with hydroxylamine to form an amidoxime intermediate, which is then coupled with an electrophile (such as an activated carbonyl compound) and cyclized at high temperatures. The entire multi-step sequence can be performed in a single, unbroken flow process.

For instance, a method has been described that combines streams of an arylnitrile and a hydroxylamine solution in a microreactor heated to approximately 150 °C to generate the amidoxime. This stream is then cooled and mixed with an electrophile before entering a final microreactor heated to around 200 °C to induce cyclodehydration, yielding the 1,2,4-oxadiazole product. This entire process can be completed in as little as 30 minutes, demonstrating a significant reduction in reaction time compared to multi-day batch procedures. nih.gov Such systems are highly amenable to automation and can be scaled up by running the process for longer durations or by using parallel reactor systems, making it an attractive method for industrial production.

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis of 1,2,4-Oxadiazole Core

ParameterTraditional Batch SynthesisContinuous-Flow Synthesis
Reaction Time Several hours to multiple days~30 minutes
Temperature Control Less precise, potential for hotspotsPrecise and uniform
Mixing Often inefficient, especially on scale-upHighly efficient due to small channel dimensions
Safety Handling of unstable intermediates in large quantitiesSmall volumes of intermediates at any given time
Scalability Often requires re-optimization"Scale-out" or "numbering-up" is more straightforward
Typical Yields VariableGenerally good to excellent

Post-Synthetic Modification Strategies to Access the Hydroxymethyl Functionality

Post-synthetic modification provides a versatile and often more practical approach to synthesizing this compound. This strategy involves the initial synthesis of a stable 5-phenyl-1,2,4-oxadiazole (B2633127) derivative bearing a precursor functional group at the C3 position, which is subsequently converted to the desired hydroxymethyl group. The most common and reliable precursors are carbonyl derivatives, such as carboxylic acids or esters.

The synthesis of the precursor typically follows the standard and robust method for 1,2,4-oxadiazole formation: the condensation of benzamidoxime with a suitable carboxylic acid derivative. acs.orgnih.govresearchgate.net To obtain a precursor for this compound, one would react benzamidoxime with a derivative of a 2-carbon acid that can be readily converted to a hydroxymethyl group. Examples include glyoxylic acid derivatives or, more commonly, esters of oxalic acid or 2-oxoacetic acid. A particularly straightforward route involves the synthesis of ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate.

Once the ester precursor is obtained and purified, the final step is a chemoselective reduction of the ester moiety to the primary alcohol. This transformation is a standard procedure in organic synthesis. However, care must be taken in the choice of reducing agent, as the 1,2,4-oxadiazole ring contains a labile O-N bond that can be cleaved under certain reductive conditions. mdpi.com Strong, non-selective reducing agents might lead to the decomposition of the heterocyclic core.

Suitable reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures, or sodium borohydride (B1222165) (NaBH₄) in combination with a Lewis acid or in a protic solvent, which can offer greater chemoselectivity. The choice of conditions is crucial to ensure that only the ester is reduced, leaving the 1,2,4-oxadiazole ring and the phenyl group intact.

Table 3: Post-Synthetic Modification via Reduction of C3 Precursors

C3 Precursor GroupPrecursor Name ExampleRequired Reagent(s) for ReductionProduct
Ester (-COOEt)Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylateLiAlH₄ in THF; or NaBH₄/LiClThis compound
Carboxylic Acid (-COOH)5-Phenyl-1,2,4-oxadiazole-3-carboxylic acidBH₃·THF; or LiAlH₄This compound
Aldehyde (-CHO)5-Phenyl-1,2,4-oxadiazole-3-carbaldehydeNaBH₄ in MeOH/EtOHThis compound

Chemical Reactivity and Mechanistic Insights of 5 Phenyl 1,2,4 Oxadiazol 3 Yl Methanol

Reactivity Profile of the 1,2,4-Oxadiazole (B8745197) Nucleus

The 1,2,4-oxadiazole ring is a five-membered, aromatic heterocycle characterized by low aromaticity and a weak O–N bond. chim.it These features make it susceptible to various rearrangements and transformations into more stable heterocyclic systems. chim.it

Electrophilic and Nucleophilic Behavior of Ring Atoms

The electronic landscape of the 1,2,4-oxadiazole ring is defined by the arrangement of its heteroatoms. The nitrogen atom at position 4 (N4) exhibits nucleophilic characteristics. Conversely, the carbon atoms at positions 3 and 5 (C3 and C5) are electrophilic in nature. chim.it This electrophilicity makes them susceptible to attack by nucleophiles.

Due to the presence of two pyridine-like nitrogen atoms, the 1,2,4-oxadiazole ring is electron-poor and generally inert towards electrophilic substitution reactions such as halogenation or nitration. Nucleophilic substitution, however, is a more common pathway for the functionalization of this ring system, particularly at the C3 and C5 positions.

Thermal and Photochemical Rearrangements of the Oxadiazole Ring

The relatively low aromaticity and the labile O–N bond of the 1,2,4-oxadiazole nucleus make it a versatile precursor for various molecular rearrangements, which can be induced thermally or photochemically. chim.it

Thermal Rearrangements: The most notable thermal transformation is the Boulton-Katritzky rearrangement (BKR). This reaction involves an internal nucleophilic substitution where a nucleophilic atom within a side chain at the C3 position attacks the electrophilic N2 atom of the oxadiazole ring. chim.it This process is driven by the cleavage of the weak O-N bond and the subsequent formation of more stable bonds, leading to new heterocyclic structures.

Photochemical Rearrangements: Upon UV irradiation, 1,2,4-oxadiazoles can undergo several types of rearrangements. These transformations often proceed through the cleavage of the O-N bond, forming a nitrene intermediate. Depending on the substituents and reaction conditions, this can lead to various products through pathways such as:

Ring Contraction-Ring Expansion (RCRE): This can result in the formation of isomeric heterocycles like 1,3,4-oxadiazoles.

Internal-Cyclization Isomerization (ICI): This pathway can yield regioisomeric 1,2,4-oxadiazoles.

Irradiation of certain substituted 1,2,4-oxadiazoles can also lead to the formation of other heterocyclic systems, such as oxazolines. chim.it

Ring-Opening Reactions and Transformations to Other Heterocyclic Systems

The susceptibility of the 1,2,4-oxadiazole ring to nucleophilic attack can lead to ring-opening reactions. A prominent example is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. In this process, a nucleophile attacks an electrophilic carbon of the ring (typically C5), leading to the opening of the oxadiazole ring. The resulting intermediate can then undergo intramolecular cyclization to form a new heterocyclic system.

These rearrangement and ring-opening reactions provide synthetic routes from 1,2,4-oxadiazoles to a variety of other five-membered heterocycles, including:

1,2,3-Triazoles

1,2,4-Triazoles

Imidazoles

Isoxazolines

The specific product formed is highly dependent on the nature of the substituents on the starting 1,2,4-oxadiazole and the reaction conditions employed.

Transformations of the Hydroxymethyl Group

The hydroxymethyl group at the C3 position of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol serves as a versatile handle for further synthetic modifications. It can undergo oxidation to yield carbonyl and carboxylic acid derivatives or be converted into esters and ethers, which are valuable transformations for applications in medicinal chemistry.

Oxidation Reactions to Carbonyl and Carboxylic Acid Derivatives

The primary alcohol functionality of this compound can be oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidation conditions are required to stop the oxidation at the aldehyde stage, yielding 5-Phenyl-1,2,4-oxadiazole-3-carbaldehyde. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, is a suitable method for this transformation as it is known for its mild character and tolerance of various functional groups. wikipedia.orgadichemistry.commissouri.eduorganic-chemistry.org

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid, 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid. The Jones oxidation, which employs a solution of chromium trioxide in aqueous sulfuric acid, is a classic and effective method for this conversion. organic-chemistry.orgwikipedia.orgorganicchemistrytutor.comalfa-chemistry.com The reaction proceeds via an aldehyde intermediate which is further oxidized in the aqueous acidic medium. chem-station.com The stability of the final product, 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, has been demonstrated through its synthesis via hydrolysis of the corresponding ester. chemicalbook.com

Table 1: Oxidation Reactions of this compound
ProductReaction TypeTypical ReagentsKey Features
5-Phenyl-1,2,4-oxadiazole-3-carbaldehydeMild OxidationDMSO, Oxalyl Chloride, Triethylamine (Swern Oxidation)Stops at the aldehyde stage; avoids over-oxidation. organic-chemistry.org
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acidStrong OxidationCrO₃, H₂SO₄, Acetone (Jones Oxidation)Oxidizes primary alcohols directly to carboxylic acids. wikipedia.org

Esterification and Etherification for Prodrug Design or Linker Applications

The hydroxymethyl group is readily converted to esters and ethers, modifications that are frequently employed in the design of prodrugs to improve pharmacokinetic properties or to create linkers for conjugating the molecule to other entities. nih.gov

Esterification: The formation of an ester linkage can be achieved through several methods. The Steglich esterification is a mild and effective method that uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to couple the alcohol with a carboxylic acid at room temperature. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.net Another powerful method is the Mitsunobu reaction, which utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to achieve esterification under neutral conditions, notably with inversion of configuration if the alcohol is chiral. wikipedia.orgorganic-chemistry.orgnih.govscribd.com These esters can act as prodrugs, which are cleaved in vivo to release the active parent alcohol.

Etherification: The Williamson ether synthesis is a fundamental and widely used method for forming ethers. wikipedia.orgmasterorganicchemistry.comorganic-synthesis.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the ether. This transformation is useful for attaching the oxadiazole moiety to other molecules via a stable ether linker.

Table 2: Esterification and Etherification of this compound
Reaction TypeDerivativeTypical ReagentsApplication/Features
Esterification(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl estersCarboxylic Acid, DCC, DMAP (Steglich) or Carboxylic Acid, PPh₃, DEAD (Mitsunobu)Prodrug design, modification of physicochemical properties. wikipedia.orgnih.gov
Etherification3-(Alkoxymethyl)-5-phenyl-1,2,4-oxadiazoles1. NaH; 2. Alkyl Halide (Williamson)Creation of stable linkers for conjugation. wikipedia.org

Halogenation and Other Nucleophilic Substitutions at the Methanol (B129727) Carbon

The hydroxyl group of this compound can be readily converted into a good leaving group, typically a halide, to facilitate nucleophilic substitution reactions. This two-step sequence allows for the introduction of a wide variety of functional groups at the methylene (B1212753) position, significantly expanding the synthetic utility of the parent alcohol.

The primary method for activating the methanol carbon is through halogenation, most commonly chlorination. Reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are effective for this transformation, converting the alcohol into 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole. This chlorinated intermediate is a versatile electrophile for subsequent nucleophilic substitution reactions.

Once formed, the chloromethyl derivative readily reacts with a range of nucleophiles. For instance, it can be subjected to alkylation with amines, such as piperazine derivatives, in the presence of a base like pyridine to yield the corresponding substituted amine products. Another notable nucleophilic substitution involves the reaction of 3-aryl-5-chloromethyl-1,2,4-oxadiazole compounds with ammonium thiocyanate (NH₄SCN) to produce thiocyanate derivatives in good yields rsc.org. These thiocyanates can be further reacted with alcohols to synthesize various thioethers rsc.org.

The general reactivity of the methanol carbon towards nucleophilic substitution is high, owing to the stability of the 1,2,4-oxadiazole ring and its ability to stabilize the transition state of the reaction. The conditions for these substitutions are typically mild, often proceeding at room temperature or with gentle heating.

Table 1: Examples of Nucleophilic Substitution Reactions at the Methanol Carbon
Starting MaterialReagent(s)ProductReaction Type
This compoundSOCl₂ or POCl₃3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazoleHalogenation
3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazolePiperazine derivative, Pyridine3-((4-Arylpiperazin-1-yl)methyl)-5-phenyl-1,2,4-oxadiazoleNucleophilic Substitution (Amination)
3-Aryl-5-chloromethyl-1,2,4-oxadiazoleNH₄SCN5-Thiocyanatomethyl-3-aryl-1,2,4-oxadiazoleNucleophilic Substitution

Directed C-H Functionalization of the Phenyl and Oxadiazole Moieties

Direct C-H functionalization has emerged as a powerful strategy for modifying aromatic and heterocyclic cores, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Both the phenyl and oxadiazole rings of this compound contain C-H bonds that can be selectively activated and functionalized using transition metal catalysis.

Phenyl Moiety: The phenyl ring at the 5-position of the oxadiazole can undergo directed C-H functionalization, typically at the ortho position. The oxadiazole ring itself can act as a directing group, coordinating to a transition metal catalyst (e.g., palladium or rhodium) and bringing it into close proximity to the ortho C-H bonds of the phenyl ring. This chelation-assisted activation facilitates the cleavage of the C-H bond and subsequent coupling with a variety of partners, such as alkenes, alkynes, or aryl halides. While the 1,2,4-oxadiazole ring is a five-membered heterocycle, its directing group ability is a key aspect in achieving regioselective functionalization.

Oxadiazole Moiety: The C-H bond on the 1,2,4-oxadiazole ring, if present (in cases where the 3-position is not substituted with the methanol group), is also a target for direct functionalization. However, in the context of the title compound, the focus is on the phenyl ring. The reactivity of the oxadiazole C-H bond is influenced by the electronic properties of the ring, which is generally considered electron-deficient. This property makes it amenable to certain types of C-H functionalization, such as direct arylation. Palladium-catalyzed direct arylation of 1,3,4-oxadiazoles with bromo(hetero)arenes has been reported, and similar strategies could be applicable to the 1,2,4-oxadiazole scaffold researchgate.net.

Table 2: Transition Metal-Catalyzed Directed C-H Functionalization
MoietyCatalyst SystemCoupling PartnerReaction TypeTypical Position of Functionalization
Phenyl RingPalladium(II) or Rhodium(III)Alkenes, Alkynes, Aryl HalidesDirected C-H Activation/Couplingortho to the oxadiazole ring
Oxadiazole RingPalladium(0) or Palladium(II)Aryl HalidesDirect C-H ArylationC5-position (if unsubstituted)

Radical Functionalization Strategies Involving the 1,2,4-Oxadiazole Ring

Radical functionalization offers complementary reactivity to traditional ionic pathways, enabling the formation of C-C and C-heteroatom bonds under mild conditions. The 1,2,4-oxadiazole ring can participate in and influence radical reactions in several ways.

One prominent strategy is the Minisci reaction, which involves the addition of a nucleophilic radical to an electron-deficient heterocycle rsc.org. The 1,2,4-oxadiazole ring, being electron-deficient, is a suitable substrate for such reactions. Alkyl radicals, generated from various precursors like carboxylic acids (via decarboxylation) or alkyl iodides, can add to the oxadiazole ring, leading to its functionalization. These reactions are often initiated by a silver catalyst and a persulfate oxidant rsc.orgresearchgate.net.

Photoredox catalysis has also emerged as a powerful tool for generating radicals under mild conditions using visible light. This methodology can be applied to the functionalization of oxadiazoles. For instance, photoredox-mediated approaches can be used for the synthesis of the oxadiazole ring itself or for its subsequent functionalization researchgate.netacs.org.

Furthermore, copper-catalyzed radical cross-coupling reactions have been developed for the C(sp²)-H functionalization of azoles, including 1,3,4-oxadiazoles, with unactivated alkyl halides acs.orgacs.org. This approach likely involves the formation of an alkyl radical that is then coupled with the heterocycle. Such methods could be extended to the 1,2,4-oxadiazole system, providing a versatile route for introducing alkyl groups onto the heterocyclic core.

The reactivity of the 1,2,4-oxadiazole ring in radical reactions is also influenced by the weak O-N bond, which can undergo cleavage under photochemical conditions to generate radical or zwitterionic intermediates chim.it. These intermediates can then undergo rearrangements or further reactions to form new heterocyclic systems chim.it.

Table 3: Radical Functionalization Strategies
StrategyRadical SourceInitiation/CatalysisDescription
Minisci-type ReactionCarboxylic acids, Alkyl iodidesSilver catalyst, Persulfate oxidantAddition of a nucleophilic radical to the electron-deficient oxadiazole ring. rsc.orgresearchgate.net
Photoredox CatalysisVarious radical precursorsVisible light, PhotocatalystGeneration of radicals under mild conditions for subsequent reaction with the oxadiazole. researchgate.netacs.org
Copper-Catalyzed Cross-CouplingUnactivated alkyl halidesCopper(I) catalystC-H functionalization of the oxadiazole ring with alkyl radicals. acs.orgacs.org
Photochemical Rearrangement-UV lightCleavage of the O-N bond to form reactive intermediates that can rearrange. chim.it

Design and Synthesis of Functionalized Derivatives and Analogues of 5 Phenyl 1,2,4 Oxadiazol 3 Yl Methanol

Structural Modifications at the Hydroxymethyl Position

The hydroxymethyl group at the C3 position of the 1,2,4-oxadiazole (B8745197) ring is a prime site for chemical modification. Its reactive hydroxyl (-OH) moiety allows for the introduction of various functional groups and complex side chains, enabling the exploration of structure-activity relationships (SAR).

The conversion of the primary alcohol into ether, ester, and amide functionalities represents a fundamental approach to derivatization, significantly altering properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity.

Ether Analogues: Ether derivatives can be synthesized through methods like the Williamson ether synthesis. This typically involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide intermediate. This nucleophilic alkoxide can then be reacted with an alkyl halide (e.g., epibromohydrin) to form the corresponding ether linkage. This method is effective for introducing a variety of alkyl and substituted alkyl chains.

Ester Analogues: Esterification is a common and straightforward modification. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a classic method. acs.org For instance, acetate (B1210297) esters can be readily formed. A notable synthesis involves the creation of (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b] nih.govresearchgate.net oxazin-4-yl)acetate derivatives, demonstrating the attachment of complex carboxylic acid moieties to the hydroxymethyl position. d-nb.info

Amide Analogues: The synthesis of amide analogues from the hydroxymethyl group is a multi-step process. A standard synthetic route involves the oxidation of the primary alcohol to a carboxylic acid. The resulting 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid can then be coupled with a primary or secondary amine to form the desired amide. This transformation can be facilitated by various modern coupling agents or by converting the carboxylic acid to a more reactive derivative, such as an acid chloride, prior to reaction with the amine. rsc.orgkhanacademy.org The 1,2,4-oxadiazole ring is recognized as a bioisostere of the amide functional group, making the introduction of an actual amide linkage a chemically significant modification for comparative studies. chim.it

Table 1: Synthetic Strategies for Modifying the Hydroxymethyl Group

Derivative Type General Reaction Reagents & Conditions Resulting Linkage

| Ether | Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | -CH₂-O-R | | Ester | Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄), Heat | -CH₂-O-C(=O)-R | | Amide | Oxidation followed by Amidation | 1. Oxidizing Agent 2. Amine (R-NH₂), Coupling Agent | -C(=O)-NH-R |

Beyond simple functional group conversion, the hydroxymethyl position can be used as a handle to introduce more elaborate molecular fragments. This often begins by converting the hydroxyl group into a better leaving group, such as a tosylate or a halide (e.g., a chloride via thionyl chloride). This activated intermediate, such as 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole, becomes a versatile electrophile for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Research has shown that 5-(chloromethyl)-3-(p-substituted-phenyl)-1,2,4-oxadiazoles can react with potassium cyanide (KCN) to form trisubstituted acetonitrile (B52724) derivatives. ipbcams.ac.cn This demonstrates that the methylene (B1212753) carbon is susceptible to nucleophilic attack and can serve as a point for building molecular complexity. Furthermore, modern cross-coupling reactions, such as Suzuki or Sonogashira couplings, could be employed if the side chain is appropriately functionalized, allowing for the attachment of diverse aryl, heteroaryl, or alkynyl groups. researchgate.net

Exploration of Substituent Effects on the Phenyl Ring and Their Influence on Chemical Behavior

The electronic nature of substituents on the C5-phenyl ring profoundly impacts the properties and reactivity of the entire molecule. The 1,2,4-oxadiazole ring itself is an electron-withdrawing group, and its electronic character is further modulated by the groups attached to the phenyl ring. tubitak.gov.tr

A detailed study on the NH-acidities of a series of 3-(p-substituted-phenyl)-1,2,4-oxadiazol-5(4H)-ones demonstrated an excellent linear correlation with Hammett σp constants. psu.edu Key findings from this study include:

Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) and dimethylamino (-N(CH₃)₂) increase the pKa value, making the molecule less acidic.

Electron-withdrawing groups (EWGs) such as nitro (-NO₂) and cyano (-CN) significantly decrease the pKa value, increasing the acidity. psu.edu

These electronic effects extend to the reactivity of the scaffold. The electrophilic character of the C3 and C5 carbons of the oxadiazole ring is enhanced by the presence of EWGs on the phenyl ring. This can influence the susceptibility of the ring to nucleophilic attack. Conversely, EDGs can increase the electron density on the heterocyclic ring, potentially affecting its stability and the nucleophilicity of the N4 nitrogen. These substituent-driven modifications are crucial for fine-tuning the electronic profile of the molecule, which in turn can influence its interactions with biological targets.

Table 2: Influence of Phenyl Substituents on Acidity of 1,2,4-Oxadiazole Analogues

Para-Substituent (R) Hammett Constant (σp) pKa Value Electronic Effect
-N(CH₃)₂ -0.83 8.30 Strong Electron-Donating
-OCH₃ -0.27 7.24 Electron-Donating
-H 0.00 6.80 Neutral
-Cl 0.23 6.30 Electron-Withdrawing
-CF₃ 0.54 5.69 Strong Electron-Withdrawing
-CN 0.66 5.60 Strong Electron-Withdrawing
-NO₂ 0.78 5.44 Very Strong Electron-Withdrawing

Data derived from studies on 3-(p-substitutedphenyl)-1,2,4-oxadiazol-5(4H)-ones. psu.edu

Heterocyclic Ring Fusions and Annulations Incorporating the 1,2,4-Oxadiazole Scaffold

Fusing the 1,2,4-oxadiazole ring with other heterocyclic systems is an advanced design strategy to create rigid, polycyclic structures with novel properties. Annulation reactions can expand the chemical space and introduce new functionalities. For instance, the synthesis of 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives has been reported.

A powerful tool in the chemistry of 1,2,4-oxadiazoles is their propensity to undergo rearrangement reactions, which can lead to the formation of new heterocyclic rings. tubitak.gov.tr Notable examples include:

The Boulton-Katritzky Rearrangement (BKR): This thermal rearrangement involves an intramolecular nucleophilic substitution where a nucleophilic atom in a side chain at the C3 position attacks the N2 atom of the oxadiazole ring. chim.it This process can transform 1,2,4-oxadiazoles into a variety of other five-membered heterocycles, such as 1,2,3-triazoles or imidazoles, depending on the nature of the side chain.

ANRORC Mechanism: The "Addition of Nucleophile, Ring Opening, and Ring Closure" (ANRORC) pathway is another rearrangement mechanism. It can be initiated by the attack of a nucleophile at the C5 position, leading to the opening of the oxadiazole ring and subsequent recyclization to form a new heterocyclic system. chim.it

These rearrangement and annulation strategies highlight the utility of the 1,2,4-oxadiazole not just as a stable scaffold but also as a reactive intermediate for the synthesis of more complex, fused heterocyclic systems.

Bioisosteric Replacements and Scaffold Hop Strategies Employing the 1,2,4-Oxadiazole Nucleus

The 1,2,4-oxadiazole ring is widely recognized in medicinal chemistry as a bioisostere for ester and amide groups. Its key advantages include enhanced metabolic and hydrolytic stability while maintaining the ability to act as a hydrogen bond acceptor. This makes it a valuable replacement for labile ester or amide functionalities in drug candidates. chim.it

Scaffold hopping involves replacing a central core structure with a different, often isosteric, heterocycle to explore new chemical space and improve properties. Common bioisosteric replacements and scaffold hops for the 1,2,4-oxadiazole nucleus include:

1,3,4-Oxadiazole (B1194373): This regioisomer is a frequent replacement for the 1,2,4-oxadiazole ring. While structurally similar, the different placement of the nitrogen atoms can lead to significant changes in dipole moment, solubility, and receptor binding interactions. In some cases, this bioisosteric transformation has resulted in a loss of biological activity, indicating that the precise arrangement of heteroatoms in the 1,2,4-oxadiazole ring is crucial for interaction with the target.

1,3,4-Thiadiazole: Replacing the oxygen atom of the oxadiazole with a sulfur atom to give a thiadiazole is another common isosteric modification. This change alters the size, electronics, and lipophilicity of the ring system.

1,2,4-Triazole: The replacement of the ring oxygen with a nitrogen atom (specifically an N-H or N-R group) yields a 1,2,4-triazole. This introduces an additional hydrogen bond donor/acceptor site, which can fundamentally alter the compound's interaction with biological macromolecules.

These strategies allow chemists to systematically modify the core heterocyclic structure, providing a powerful method for optimizing pharmacokinetic and pharmacodynamic properties.

Spectroscopic and Structural Characterization Methodologies for 5 Phenyl 1,2,4 Oxadiazol 3 Yl Methanol and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol, ¹H and ¹³C NMR are fundamental for confirming the arrangement of atoms and the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The phenyl group protons typically appear as multiplets in the aromatic region (δ 7.0–8.5 ppm). The protons closer to the electron-withdrawing oxadiazole ring (ortho-protons) are expected to resonate at a lower field compared to the meta- and para-protons. The methylene (B1212753) protons (-CH₂-) of the hydroxymethyl group would likely appear as a singlet, integrating to two protons, with a chemical shift influenced by the adjacent oxadiazole ring and the hydroxyl group. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The two carbon atoms of the 1,2,4-oxadiazole (B8745197) ring are expected to have characteristic chemical shifts in the range of δ 165–185 ppm. researchgate.netscispace.com The carbon attached to the phenyl group (C3) and the carbon attached to the hydroxymethyl group (C5) will have distinct resonances. scispace.com The phenyl group will show four signals: one for the ipso-carbon attached to the oxadiazole ring, one each for the ortho, meta, and para carbons. The methylene carbon (-CH₂OH) is expected to resonate in the aliphatic region, typically around δ 50-65 ppm. Studies on various 3,5-disubstituted 1,2,4-oxadiazoles confirm the chemical shift ranges for the heterocyclic carbons. scispace.comresearchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This allows for the calculation of a unique molecular formula. For this compound, with the molecular formula C₉H₈N₂O₂, HRMS can distinguish its exact mass from other isomers or compounds with the same nominal mass. scbt.comsigmaaldrich.com

The technique, often using soft ionization methods like Electrospray Ionization (ESI), would typically detect the protonated molecule [M+H]⁺. The measured m/z value is then compared to the theoretical exact mass calculated from the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. The high accuracy of HRMS (typically within 5 ppm) provides strong evidence for the proposed molecular formula. acs.orgmdpi.com The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the structure by showing the loss of characteristic neutral fragments. researchgate.netnih.gov

Interactive Data Table: HRMS Data for this compound

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, the IR spectrum would exhibit several characteristic absorption bands. A broad band in the region of 3200–3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=N stretching vibration of the oxadiazole ring is expected in the 1550–1650 cm⁻¹ region. nih.gov Furthermore, characteristic bands for the C-O stretching of the alcohol and the C-O-C stretching within the heterocyclic ring would be observed in the fingerprint region (1000–1300 cm⁻¹). mdpi.comnih.gov Studies on related oxadiazole derivatives confirm these characteristic frequency ranges. nih.govnih.gov

Raman Spectroscopy: Raman spectroscopy provides information on molecular vibrations based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would be effective in identifying the symmetric breathing vibrations of the phenyl and oxadiazole rings.

Interactive Data Table: Expected IR Absorption Frequencies for this compound

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, one can generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Interactive Data Table: Representative Crystallographic Parameters for a Phenyl-Oxadiazole Analogue

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

The molecule this compound is achiral. It does not possess any stereocenters (chiral carbons) and has a plane of symmetry. Therefore, it does not exist as enantiomers and will not exhibit any optical activity. Consequently, chiroptical spectroscopy methods are not applicable for the analysis of this compound.

Applications of 5 Phenyl 1,2,4 Oxadiazol 3 Yl Methanol As a Synthetic Building Block in Academic Research

Utilization in the Synthesis of Complex Organic Molecules and Natural Product Analogues

The structural rigidity and favorable physicochemical properties of the 1,2,4-oxadiazole (B8745197) core make (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol and its derivatives valuable intermediates in the synthesis of complex organic molecules. The methanol (B129727) group at the 3-position and the phenyl group at the 5-position offer convenient handles for further chemical transformations, allowing for the construction of more elaborate molecular architectures.

In the realm of natural product synthesis, while direct applications of this compound are not extensively documented, analogous structures are employed to generate bioactive compounds. For instance, research has focused on synthesizing natural product analogs by incorporating the 1,2,4-oxadiazole scaffold to mimic and improve upon the properties of naturally occurring substances. d-nb.infobeilstein-journals.org A notable example involves the synthesis of analogs of phidianidines A and B, which are natural products containing a 1,2,4-oxadiazole ring. d-nb.infobeilstein-journals.orgscienceopen.com In one study, researchers synthesized analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties starting from a 1,2,4-oxadiazole-containing aniline (B41778) derivative. d-nb.infobeilstein-journals.orgscienceopen.com This work highlights a strategy where the oxadiazole core is a foundational element for building molecules with potential antitumor activity. d-nb.info The synthesis of these complex structures demonstrates the utility of the oxadiazole ring as a stable and reliable component in multi-step synthetic sequences.

Starting MaterialSynthetic TargetResearch Focus
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dioneAntitumor Activity
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dioneAntitumor Activity

Development of Novel Synthetic Methodologies Leveraging the Oxadiazole Core

The 1,2,4-oxadiazole ring is not only a component of target molecules but also a key element in the development of new synthetic methods. Academic research has explored various efficient routes to construct and functionalize the 1,2,4-oxadiazole core, expanding the toolkit available to organic chemists.

Common synthetic strategies for the 1,2,4-oxadiazole ring include the cyclization of O-acylamidoximes and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. nih.gov Recent advancements have focused on improving the efficiency, scalability, and environmental friendliness of these methods through techniques like microwave-assisted synthesis and the use of novel catalysts. nih.govnih.gov

Specific methodological developments include:

Microwave-Assisted Synthesis: Efficiently producing 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters in the presence of a superbase medium like NaOH/DMSO. nih.gov

Oxidative Cyclization: A mild and efficient method for synthesizing 3-amino-5-aryl-1,2,4-oxadiazoles involves the intramolecular cyclization using Phenyliodine(III) diacetate (PIDA) as an oxidant. rsc.org

Silica-Supported Systems: A novel, fast, and efficient strategy for constructing the 1,2,4-oxadiazole ring on a silica-supported system under microwave irradiation has been developed for the synthesis of (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles. nih.gov

These advancements facilitate the synthesis of complex molecules like this compound and its derivatives, making them more accessible for further research and application.

Role as a Privileged Scaffold in Academic Medicinal Chemistry for Ligand Design and Target Exploration

In medicinal chemistry, the 1,2,4-oxadiazole ring is considered a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to interact with a wide range of biological targets. nih.gov Its stability and capacity to act as a bioisosteric replacement for ester and amide groups make it an attractive component in drug design, enhancing metabolic stability and pharmacokinetic properties. nih.gov

The this compound framework serves as a valuable starting point for creating libraries of compounds for high-throughput screening and lead optimization. The phenyl and methanol substituents can be readily modified to explore the structure-activity relationships (SAR) of a particular biological target.

Examples of the 1,2,4-oxadiazole scaffold in ligand design include:

Anticancer Agents: Derivatives have been synthesized and evaluated for their activity against various cancer cell lines. The introduction of specific substituents on the phenyl ring can significantly increase antitumor potency. nih.gov

Antiviral Agents: Researchers have designed and synthesized 1,2,4-oxadiazole derivatives as potent inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV-2. ipbcams.ac.cn

Nuclear Receptor Modulation: The scaffold has been used to develop antagonists for the Farnesoid X Receptor (FXR) and agonists for the Pregnane X Receptor (PXR), demonstrating its utility in targeting nuclear receptors involved in metabolic diseases. nih.gov

Therapeutic TargetExample Compound ClassKey Finding
Cancer Cell Lines5-Aryl-1,2,4-oxadiazole derivativesIntroduction of electron-withdrawing groups on the aryl ring increased antitumor activity. nih.gov
SARS-CoV-2 PLpro1,2,4-Oxadiazole derivatives with aryl carboxylic acid moietiesPotent enzymatic inhibition and antiviral activity. ipbcams.ac.cn
FXR / PXR5-(Piperidin-4-yl)-3-(naphthalen-2-yl)-1,2,4-oxadiazole derivativesIdentification of dual-activity ligands with good antagonistic profiles for FXR and agonistic profiles for PXR. nih.gov

Contribution to Materials Science Research (e.g., Liquid Crystals, Polymers)

Beyond its biological applications, the rigid, planar structure of the 1,2,4-oxadiazole ring makes it a useful component in materials science, particularly in the design of liquid crystals and functional polymers.

Liquid Crystals: The incorporation of the 3,5-disubstituted 1,2,4-oxadiazole core into molecular structures can induce or enhance liquid crystalline properties. The polarity and linearity imparted by the oxadiazole ring are crucial for the formation of mesophases. Research has demonstrated the synthesis of novel ferroelectric liquid crystalline materials containing a biphenyl-substituted 1,2,4-oxadiazole core. nih.gov These materials exhibit smectic phases over a wide range of temperatures, which is a desirable characteristic for applications in display technologies. nih.gov The synthesis often involves multi-step procedures where the oxadiazole ring is constructed and subsequently functionalized to create the final liquid crystalline molecule. nih.govresearchgate.net

Polymers and Organic Electronics: While research on polymers containing the specific this compound unit is limited, the related 1,3,4-oxadiazole (B1194373) isomer is well-known for its use in organic electronics. Polymers containing oxadiazole rings are valued for their thermal stability and electron-transporting properties. mdpi.com This has led to their use in the fabrication of organic light-emitting diodes (OLEDs). nih.gov The electron-deficient nature of the oxadiazole ring facilitates electron injection and transport, which are critical for the efficiency of these devices. By analogy, polymers incorporating the 1,2,4-oxadiazole moiety are an area of interest for developing new materials with tailored electronic and photophysical properties for applications in sensors and optoelectronics. mdpi.comnih.gov

Future Horizons: Emerging Research and Perspectives in this compound Chemistry

Q & A

Q. What are the optimized synthetic routes for (5-phenyl-1,2,4-oxadiazol-3-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of amidoximes with carboxylic acid derivatives. For example, coupling amidines with activated carboxylic acids (e.g., EDC·HCl and HOBt in DMF) under reflux yields the oxadiazole core . Post-cyclization, reduction or functionalization of the hydroxymethyl group is performed. Yield optimization requires careful control of stoichiometry (e.g., 1:1 molar ratio of amidine to carboxyamide) and solvent selection (DMF for solubility vs. methanol for crystallization) . Contradictions in reported yields (e.g., 48% vs. 95%) may arise from purification methods (flash chromatography vs. recrystallization) or residual solvent traces .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine multiple spectroscopic techniques:

  • 1^1H/13^13C NMR : Confirm the hydroxymethyl group (δ ~3.6–4.0 ppm for –CH2_2OH) and oxadiazole ring protons (e.g., aromatic protons at δ 7.4–8.4 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+Na]+^+) with <2 ppm error .
  • X-ray crystallography : Resolve ambiguities in regiochemistry; SHELX programs are widely used for small-molecule refinement .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature?

Methodological Answer:

  • Solubility : Freely soluble in methanol, sparingly soluble in acetonitrile, and insoluble in water due to hydrophobic phenyl/oxadiazole groups .
  • Stability : The oxadiazole ring is susceptible to hydrolysis under acidic/basic conditions. Kinetic studies in D2_2O/MeOH mixtures (pH 2–12) at 25–60°C can identify degradation pathways . Use HPLC-PDA to monitor stability, with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How does the electronic nature of substituents on the phenyl ring affect the reactivity of this compound in nucleophilic reactions?

Methodological Answer: Electron-withdrawing groups (e.g., –NO2_2, –CF3_3) increase the electrophilicity of the oxadiazole ring, enhancing susceptibility to nucleophilic attack. For example:

  • Kinetic assays : Compare reaction rates of derivatives (e.g., 5-(4-CF3_3-phenyl) vs. 5-phenyl) with nucleophiles (e.g., amines) in THF at 25°C .
  • DFT calculations : Compute Fukui indices to predict reactive sites .

Q. What experimental and computational strategies resolve contradictions in reported bioactivity data for oxadiazole derivatives?

Methodological Answer:

  • In vitro assays : Standardize cell lines (e.g., HEK293 for kinase inhibition) and control for off-target effects using siRNA knockdowns .
  • Molecular docking : Align contradictions by simulating binding poses (e.g., TrkA kinase inhibition with AutoDock Vina) .
  • Meta-analysis : Pool data from multiple studies (e.g., IC50_{50} values) and apply statistical weighting for heterogeneities in assay conditions .

Q. How can researchers design this compound derivatives for targeted drug delivery?

Methodological Answer:

  • Prodrug strategies : Esterify the hydroxymethyl group with pH-sensitive linkers (e.g., acetyloxypropyl) for controlled release in acidic environments (e.g., tumor microenvironments) .
  • Bioconjugation : Attach PEGylated spacers or antibody fragments via CuAAC "click chemistry" (azide-alkyne cycloaddition) .

Q. What mechanistic insights explain the base-catalyzed rearrangement of this compound derivatives?

Methodological Answer: Studies on analogous compounds (e.g., N-(5-phenyl-oxadiazolyl)ureas) reveal:

  • Specific-base catalysis : Deprotonation of the hydroxymethyl group (pKa ~10–12) generates a nucleophilic alkoxide, initiating ring-opening to form triazoles .
  • Isotope labeling : Use 18^{18}O-labeled H2_2O to track oxygen incorporation during rearrangement .

Q. How do crystallization conditions impact the polymorphic forms of this compound?

Methodological Answer:

  • Screening : Use high-throughput platforms (e.g., Crystal16) with 24 solvents (e.g., methanol/water, acetone/hexane) to identify polymorphs .
  • PXRD vs. SCXRD : Compare powder patterns with single-crystal data (SHELXL-refined) to detect metastable forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.